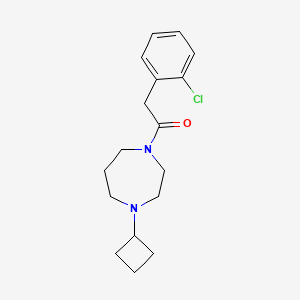

2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one, also known as CDM-2, is a novel compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Stereochemical Analysis

Research into compounds structurally related to 2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one, such as 1,4-diazepine derivatives, has revealed insights into stereochemistry. For instance, a study on 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1, 2, 4-triazole, a hydrolytically ring-opened derivative of etizolam (a 1,4-diazepine antianxiety drug), explored atropisomerism by reducing its carbonyl group to a chiral secondary alcohol and successfully resolving the resulting compounds into two components by silica-gel column chromatography (Marubayashi et al., 1992).

Vibrational Spectroscopy and Quantum Mechanical Studies

A vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine demonstrated the utility of these techniques in analyzing the structure and properties of such compounds. This study highlighted the importance of molecular electrostatic potential (MEP) and HOMO LUMO energies in understanding the biological activity of these molecules (Kuruvilla et al., 2018).

Synthesis and Anxiolytic Activity

Research on the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones provided insights into molecular diversity and the potential anxiolytic activity of these compounds. This study demonstrated the role of appropriate aldehydes in achieving molecular diversity and identified compounds with significant anxiolytic activity (Liszkiewicz et al., 2006).

Photochemical Reactions of Diazoketones

A study on the benzophenone-sensitized reactions of 4-diazotetrahydrofuran-3(2H)-ones without elimination of nitrogen, relevant to the class of compounds including 2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one, revealed a new method for C−H functionalization of aliphatic compounds. This research illustrated the formation of N-substituted hydrazones or bis-hydrazonoethanes, highlighting the potential of these reactions in organic synthesis (Rodina et al., 2016).

Intramolecular and Intermolecular Reactivity of Localized Singlet Diradicals

Research into the reactivity of localized singlet diradicals, such as those involved in the photodenitrogenation of diazene derivatives, is relevant to understanding the properties and reactivity of compounds like 2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one. These studies contribute to a deeper understanding of reaction mechanisms and potential applications in organic synthesis (Abe et al., 2000).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O/c18-16-8-2-1-5-14(16)13-17(21)20-10-4-9-19(11-12-20)15-6-3-7-15/h1-2,5,8,15H,3-4,6-7,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZYFGWUJPYKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2654658.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2654664.png)

![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2654669.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2654670.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2654675.png)